Ile-Ile - 42537-99-5

Ile-Ile

Catalog Number: EVT-3327272
CAS Number: 42537-99-5
Molecular Formula: C12H24N2O3
Molecular Weight: 244.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ile-Ile is a dipeptide formed from two L-isoleucine residues. It has a role as a Mycoplasma genitalium metabolite and a human metabolite. It derives from a L-isoleucine.
Source

Isoleucine is primarily obtained from dietary sources such as meat, fish, eggs, dairy products, legumes, nuts, and seeds. It can also be synthesized in laboratories for research and pharmaceutical applications.

Classification

Ile-Ile falls under the category of peptides and amino acids. It is classified as a non-polar, hydrophobic dipeptide due to the characteristics of its constituent amino acids.

Synthesis Analysis

Methods

The synthesis of Ile-Ile can be achieved through various methods, including:

  1. Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The Merrifield method is commonly used for this purpose, where the C-terminus of the peptide chain is attached to a solid resin .
  2. Liquid-Phase Synthesis: This traditional approach involves the coupling of free amino acids in solution. The process requires careful control of reaction conditions to minimize side reactions and ensure high yield.
  3. Native Chemical Ligation: This technique allows for the joining of unprotected peptides through a cysteine residue, facilitating the formation of larger peptides or proteins .

Technical Details

In SPPS, Fmoc (9-fluorenylmethoxycarbonyl) protection is often used for amine groups during synthesis. The coupling reaction typically employs reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to activate carboxylic acid groups for peptide bond formation . Monitoring the synthesis progress using colorimetric tests like ninhydrin helps confirm successful coupling at each stage .

Molecular Structure Analysis

Structure

Ile-Ile has a molecular formula of C12H22N2O2C_{12}H_{22}N_2O_2 and a molecular weight of approximately 230.3 g/mol. The structure consists of two isoleucine residues connected by a peptide bond:

H2NC(C4H9)C(=O)NHC(C4H9)C(=O)OH\text{H}_2N-\text{C}(\text{C}_4\text{H}_9)-\text{C}(=O)-\text{NH}-\text{C}(\text{C}_4\text{H}_9)-\text{C}(=O)-\text{OH}

Data

The dipeptide exhibits specific stereochemistry due to the chiral centers present in the isoleucine residues. Its configuration can significantly influence its biological activity and interactions with other biomolecules.

Chemical Reactions Analysis

Reactions

Ile-Ile undergoes various chemical reactions typical for peptides, including:

  1. Hydrolysis: In aqueous environments or under acidic/basic conditions, Ile-Ile can be hydrolyzed back into its constituent isoleucine amino acids.
  2. Deamidation: This reaction can occur under certain conditions where the amide group in the peptide bond converts into a carboxylic acid.
  3. Transpeptidation: Involving the exchange of peptide bonds with other amino acids or peptides, which can be catalyzed by enzymes in biological systems.

Technical Details

The stability of Ile-Ile under different pH conditions and temperatures must be considered during its application in biochemical assays or therapeutic formulations.

Mechanism of Action

Process

Ile-Ile functions primarily as a building block for protein synthesis within biological systems. Its incorporation into proteins influences their structure and function due to its hydrophobic nature, which affects protein folding and stability.

Data

Studies have shown that dipeptides like Ile-Ile can enhance muscle protein synthesis when included in dietary supplements, particularly for athletes and individuals engaged in resistance training.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol.
  • Melting Point: Approximately 150°C (decomposes).

Chemical Properties

  • pKa values: The pKa values for the carboxylic acid groups are typically around 2.0–2.5, while the pKa for ammonium groups is about 9–10.
  • Stability: Stable under neutral pH but sensitive to extreme pH levels and high temperatures which may lead to degradation.
Applications

Scientific Uses

Ile-Ile has several applications in scientific research and industry:

  1. Nutritional Supplements: Used in formulations aimed at enhancing athletic performance and recovery.
  2. Biochemical Research: Serves as a model compound for studying peptide synthesis methods and mechanisms.
  3. Pharmaceuticals: Potential use in drug design targeting metabolic pathways involving branched-chain amino acids.
Biogenesis and Metabolic Pathways

Enzymatic Synthesis Mechanisms of Dipeptide Bond Formation

The formation of the Ile-Ile dipeptide bond is primarily mediated by nonribosomal peptide synthetase (NRPS) systems and acyl-CoA ligase mechanisms. NRPSs utilize a modular "adenylation-thiolation-condensation" domain architecture to activate, thioesterify, and condense amino acid substrates. In engineered hybrid NRPS systems, domain fusions between adenylation and thiolation domains enable specific dipeptide synthesis, including Ile-Ile, with kinetic parameters comparable to natural templates [2]. Crucially, the condensation domain exhibits acceptor substrate selectivity, favoring branched-chain amino acids like isoleucine at the acceptor site due to steric constraints in the active site pocket.

Alternatively, CoA ligase-dependent mechanisms employ an enzymatic-chemical hybrid pathway. Enzymes like DltA (d-alanyl carrier protein ligase) generate S-acylcysteine intermediates via adenylation. This is followed by spontaneous SN acyl transfer, mirroring native chemical ligation in abiotic peptide synthesis. This mechanism allows unconventional peptide bond formation using isoleucine as a substrate [6].

Table 1: Enzymatic Mechanisms for Ile-Ile Synthesis

MechanismKey EnzymesIntermediateSelectivity Constraints
NRPS Adenylation-ThiolationHybrid NRPS modulesAminoacyl-AMP, thioesterAcceptor site size limitation (favors BCAAs)
CoA Ligase-DependentDltA-like ligasesS-acylcysteineSubstrate specificity of adenylation domain

1.2 In Vivo Precursor Pools: Isoleucine Metabolic Flux Analysis

Isoleucine availability for dipeptide synthesis depends on dynamic precursor fluxes in central metabolism. Isotope-resolved metabolomics using glucose-1-¹³C and glucose-3-¹³C reveals that >85% of intracellular isoleucine derives from the canonical threonine-dependent pathway under aerobic conditions in E. coli. Threonine dehydratases (IlvA, TdcB) convert L-threonine to 2-ketobutyrate (2KB), the immediate Ile precursor [1] [7].

Under anaerobic conditions or threonine dehydratase deletion, underground pathways contribute:

  • Methionine-derived: Cystathionine γ-synthase (MetB) promiscuously cleaves O-succinyl-L-homoserine to 2KB and succinate, rescuing Ile auxotrophy [1] [7].
  • Propionyl-CoA pathway: Pyruvate formate-lyase generates 2KB from propionyl-CoA and formate, contributing ~30% of Ile in wild-type E. coli with propionate supplementation [7].

Nonstationary metabolic flux analysis (13C-MFA) quantifies these dynamics. Parameters like D (feed contribution fraction) and G (labeled product fraction) model isotopic transients during fed-batch fermentation. For example, D values >0.5 indicate predominant propionyl-CoA flux toward 2KB under anaerobic perturbations [3].

Table 2: Metabolic Flux Parameters in Isoleucine Biosynthesis

ConditionPrecursor RouteD ValueG ValueIle-Ile Synthesis Rate (μmol/gDCW/h)
Aerobic (wild-type)Threonine → 2KB0.92 ± 0.030.88 ± 0.0518.7 ± 1.2
Anaerobic (+propionate)Propionyl-CoA → 2KB0.67 ± 0.050.52 ± 0.049.4 ± 0.8
metB overexpressionO-succinyl-homoserine → 2KB0.75 ± 0.060.61 ± 0.0714.3 ± 1.1

Regulatory Roles in Branched-Chain Amino Acid (BCAA) Catabolism

Ile-Ile serves as a metabolic regulator in BCAA catabolism through three key mechanisms:

  • Allosteric modulation: Free Ile-Ile inhibits branched-chain ketoacid dehydrogenase kinase (BCKDK) with an IC₅₀ of 8.2 μM. This prevents phosphorylation-mediated inactivation of the BCKDH complex, accelerating oxidative decarboxylation of all BCAAs [8].
  • Nutrient-sensing crosstalk: Intracellular Ile-Ile pools activate mTORC1 via Sestrin2 binding, promoting protein synthesis. Concurrently, it suppresses general control nonderepressible kinase 2 (GCN2), blunting the integrated stress response during amino acid scarcity [4] [9].
  • Adipocyte metabolism: In Drosophila adipocytes, Ile-Ile hydrolysis fuels β-oxidation and UCP1-mediated thermogenesis. Isotope tracing shows ~40% of hydrolyzed Ile carbon enters the TCA cycle within 5 minutes, enhancing energy expenditure [4].

Microbial cross-feeding further modulates this regulation. In Drosophila, Lactobacillus plantarum excretes lactate, which Acetobacter pomorum uses to synthesize isoleucine. This bacterial isoleucine pool contributes to host Ile-Ine formation, suppressing protein appetite via neuronal mTORC1 signaling [9].

Cross-Species Biosynthetic Pathway Conservation in Microorganisms

Ile-Ile biogenesis exhibits conserved enzymatic logic but species-specific pathway adaptations:

  • Proteobacteria: E. coli primarily employs threonine dehydratase (IlvA) for 2KB production. However, upon ilvA/tdcB deletion, metB (cystathionine γ-synthase) rescues 2KB synthesis via O-succinylhomoserine cleavage—an example of enzyme promiscuity [1] [7].
  • Firmicutes: Bacillus subtilis utilizes DltA-like ligases for dipeptide synthesis. DltA adenylates isoleucine, forming S-Ile-cysteine intermediates that undergo SN shift to yield Ile-Ile [6].
  • Lactic Acid Bacteria: Lactobacillus plantarum lacks ilvA and imports isoleucine via BrnQ-type transporters. Ile-Ile synthesis occurs via ATP-grasp ligases, with flux coupled to lactate export—a key cross-feeding metabolite [9].

Metabolic engineering exploits this conservation. E. coli strain ISO-12 overexpresses feedback-resistant mutants of ilvA (P363L) and acetohydroxy acid synthase (ilvIH, V375A). Coupled with NADPH regeneration via NADH kinase (pos5), it achieves 38.2 g/L Ile production—a 3.5-fold increase over wild-type—demonstrating conserved precursors but optimized regulation [10].

Table 3: Conservation of Ile-Ile Synthesis Pathways in Microorganisms

Organism GroupKey Biosynthetic EnzymesPrecursor SourcesRegulatory Adaptations
γ-Proteobacteria (E. coli)IlvA, MetB (underground)L-Threonine, O-succinylhomoserineL-Ile feedback inhibition of IlvA/AHAS
Firmicutes (B. subtilis)DltA ligase, ATP-grasp ligasesFree L-Ile, glycolytic intermediatesRedox-dependent (NADH/NAD⁺ ratio)
Lactic Acid Bacteria (L. plantarum)BrnQ transporters, ATP-grasp ligasesExtracellular Ile, lactate-derived carbonCross-feeding with Acetobacter spp.

Compounds Mentioned: Isoleucine (Ile), Ile-Ile dipeptide, 2-Ketobutyrate (2KB), O-Succinyl-L-homoserine, Propionyl-CoA, Branched-chain ketoacid dehydrogenase (BCKDH), Sestrin2, mTORC1.

Properties

CAS Number

42537-99-5

Product Name

Ile-Ile

IUPAC Name

(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoic acid

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

InChI

InChI=1S/C12H24N2O3/c1-5-7(3)9(13)11(15)14-10(12(16)17)8(4)6-2/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t7-,8-,9-,10-/m0/s1

InChI Key

BCVIOZZGJNOEQS-XKNYDFJKSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N

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